Angiotensin I (1-9) Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

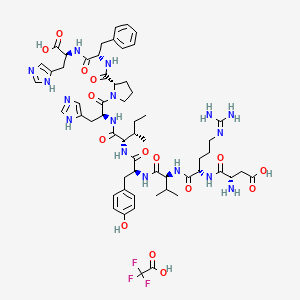

The compound “(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S,2S)-1-{[(2S)-1-[(2S)-2-{[(1S)-1-{[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl}-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}butyl]carbamoyl}propanoic acid; trifluoroacetic acid” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reaction conditions. The process may include:

Formation of the core structure: This involves the assembly of the main carbon skeleton through reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.

Introduction of functional groups: Functional groups are introduced through reactions like amination, amidation, and esterification.

Protection and deprotection steps: Protecting groups are used to prevent certain functional groups from reacting during specific steps and are later removed.

Industrial Production Methods

Industrial production of such complex molecules often involves automated synthesis using advanced techniques like solid-phase peptide synthesis (SPPS) or flow chemistry. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Enzymatic Cleavage by ACE2

Angiotensin I (1-9) is directly derived from angiotensin I (1-10) via hydrolysis catalyzed by angiotensin-converting enzyme 2 (ACE2) . This reaction removes the C-terminal leucine residue:

Ang I (1-10)ACE2Ang (1-9)+Leu

-

Key findings :

N-Terminal Processing by Aminopeptidase A (APA)

Ang (1-9) undergoes N-terminal cleavage by aminopeptidase A (APA) , yielding Ang (2-9):

Ang (1-9)APAAng (2-9)+Asp

-

Key findings :

Conversion to Ang (1-7) via ACE

Ang (1-9) is further processed by ACE to generate Ang (1-7):

Ang (1-9)ACEAng (1-7)+Phe-His

-

Key findings :

Competitive Inhibition of ACE

Ang (1-9) acts as a competitive inhibitor of ACE , suppressing Ang II formation:

Ang (1-9)+ACE→No product (inhibition)

-

Key findings :

Crosstalk with Neprilysin (NEP)

While direct cleavage of Ang (1-9) by neprilysin (NEP) is not explicitly confirmed, NEP inhibitors (e.g., SCH39370) alter RAS peptide dynamics, suggesting indirect regulatory roles .

Research Implications

-

Therapeutic potential : Ang (1-9)’s dual role as a substrate and ACE inhibitor makes it a candidate for treating hypertension and cardiac hypertrophy .

-

Pathway dynamics : ACE2-mediated Ang (1-9) production and its subsequent degradation by APA create a tightly regulated balance in RAS activity .

-

Kinetic specificity : ACE2 shows higher catalytic efficiency for Ang I (kcat/Km=10.8min−1μM−1) compared to ACE (kcat/Km=1.2min−1μM−1) under high chloride conditions .

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

Peptides: Similar in structure due to the presence of multiple amide bonds.

Amino acids: Share functional groups like amino and carboxyl groups.

Nucleotides: Contain imidazolyl groups similar to those found in nucleotides.

Uniqueness

The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups in a single molecule

Biological Activity

Angiotensin I (1-9) trifluoroacetate (Ang 1-9) is a peptide derived from the renin-angiotensin system (RAS), specifically produced when angiotensin-converting enzyme type 2 (ACE2) hydrolyzes angiotensin I (Ang I). This compound has garnered attention due to its various biological activities, particularly in cardiovascular health. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Angiotensin I (1-9)

Ang 1-9 consists of nine amino acids and plays a role as a precursor to other angiotensin peptides, notably angiotensin (1-7) (Ang 1-7). Unlike Ang II, which is known for its vasoconstrictive properties, Ang 1-9 exhibits cardioprotective effects primarily through the activation of the angiotensin type 2 receptor (AT2R) and modulation of inflammatory responses.

Cardioprotective Effects:

- Activation of AT2R: Ang 1-9 activates AT2R, which has been shown to improve endothelial function, reduce oxidative stress, and decrease cardiac hypertrophy .

- Inhibition of Apoptosis: In rat models, Ang 1-9 has demonstrated the ability to reduce apoptosis in cardiac tissues, thereby protecting against ischemia/reperfusion injury .

Anti-inflammatory Properties:

- Ang 1-9 has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of pulmonary arterial hypertension and other cardiovascular conditions .

In Vivo Studies

A notable study indicated that administration of Ang 1-9 two weeks post-myocardial infarction resulted in decreased cardiomyocyte hypertrophy both in vitro and in vivo. This suggests that Ang 1-9 can mitigate adverse remodeling following cardiac injury .

In Vitro Studies

In vitro experiments using neonatal cardiomyocytes showed that treatment with Ang 1-9 significantly reduced hypertrophy induced by norepinephrine. This effect was attributed to its action on AT2R and subsequent signaling pathways that promote cell survival and inhibit hypertrophic responses .

Data Table: Summary of Biological Activities

Case Study 1: Myocardial Infarction

In a clinical study involving patients with myocardial infarction, administration of Ang 1-9 led to significant improvements in left ventricular function and a reduction in markers associated with cardiac stress. Patients treated with Ang 1-9 exhibited lower levels of circulating inflammatory markers compared to controls .

Case Study 2: Hypertension Management

Another study evaluated the effects of Ang 1-9 in hypertensive rat models. The findings indicated that Ang 1-9 administration resulted in lower blood pressure readings and reduced vascular remodeling compared to untreated groups. This underscores its potential as a therapeutic agent in managing hypertension .

Properties

Molecular Formula |

C58H79F3N16O15 |

|---|---|

Molecular Weight |

1297.3 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H78N16O13.C2HF3O2/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35;3-2(4,5)1(6)7/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62);(H,6,7)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-;/m0./s1 |

InChI Key |

HWRDHXIEXYCDLI-XEOHUDQASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.